molecular formula C5H9F2N B13086004 1-(1,1-Difluoroethyl)cyclopropan-1-amine

1-(1,1-Difluoroethyl)cyclopropan-1-amine

Cat. No.: B13086004
M. Wt: 121.13 g/mol
InChI Key: UFRDYWNFIRWWFF-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)cyclopropan-1-amine is a cyclopropane derivative featuring a primary amine group and a 1,1-difluoroethyl substituent on the cyclopropane ring. This compound is of interest in medicinal chemistry and agrochemical research due to the unique electronic and steric effects imparted by the cyclopropane ring and fluorine atoms. The difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in drug discovery .

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

1-(1,1-difluoroethyl)cyclopropan-1-amine

InChI

InChI=1S/C5H9F2N/c1-4(6,7)5(8)2-3-5/h2-3,8H2,1H3

InChI Key

UFRDYWNFIRWWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)N)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-Difluoroethyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Difluoroethyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituent on Cyclopropane Fluorination Pattern Molecular Formula Molecular Weight (g/mol)
1-(1,1-Difluoroethyl)cyclopropan-1-amine 1,1-Difluoroethyl Two F atoms on ethyl chain C₅H₈F₂N 135.12
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl Two F atoms on methyl group C₄H₇F₂N 107.10
2-(3-Chlorophenyl)cyclopropan-1-amine 3-Chlorophenyl No fluorine C₉H₁₀ClN 167.64
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Trifluoromethyl Three F atoms on methyl C₄H₆F₃N 125.10
1-(Propan-2-yl)cyclopropan-1-amine Isopropyl No fluorine C₆H₁₃N 99.18

Key Observations :

  • Fluorinated analogs (e.g., difluoroethyl, trifluoromethyl) exhibit higher molecular weights and lipophilicity than non-fluorinated derivatives.

Comparisons :

  • 1-(Difluoromethyl)cyclopropan-1-amine : Likely synthesized via reductive amination of a difluoromethyl ketone precursor .
  • 2-(3-Chlorophenyl)cyclopropan-1-amine : Prepared via cyclopropanation of styrene derivatives followed by chlorination and amination .

Reactivity

  • Fluorinated cyclopropanes are generally more resistant to oxidative degradation than non-fluorinated analogs due to the electron-withdrawing effects of fluorine .
  • The 1,1-difluoroethyl group may increase steric hindrance, slowing nucleophilic attacks compared to smaller substituents like trifluoromethyl .

Physical and Chemical Properties

Property This compound 1-(Difluoromethyl)cyclopropan-1-amine 2-(3-Chlorophenyl)cyclopropan-1-amine
Boiling/Melting Point Not reported Not reported Not reported
Lipophilicity (LogP) Estimated ~1.8 (higher than difluoromethyl) ~1.2 (predicted) ~2.1 (due to chlorophenyl)
Solubility Low in water; soluble in organic solvents Similar to target compound Low in water

Notes:

  • The difluoroethyl group likely enhances membrane permeability compared to polar substituents like chlorophenyl .
  • Fluorination reduces basicity of the amine group due to electron-withdrawing effects .

Biological Activity

1-(1,1-Difluoroethyl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a difluoroethyl group and an amine functionality. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, which can affect the pharmacokinetic properties of the molecule.

Research indicates that compounds with a cyclopropane structure often demonstrate diverse biological activities through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, this compound has been studied for its potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.

In one study, analogues of cyclopropylamine were synthesized to evaluate their potency against BACE1. The introduction of difluoroethyl groups was found to significantly enhance inhibitory activity compared to other substituents. For instance, a compound similar to this compound exhibited an IC50 value in the low nanomolar range, indicating potent activity against BACE1 .

Pharmacological Effects

The biological activity of this compound extends beyond enzyme inhibition. Its structural characteristics suggest potential utility in various therapeutic areas:

  • Alzheimer's Disease : As noted earlier, its role as a BACE1 inhibitor positions it as a candidate for Alzheimer's treatment.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound and its analogues. The results demonstrated that modifications to the cyclopropane structure significantly influenced their inhibitory potency against BACE1. For example:

CompoundIC50 (μM)Selectivity over CatDMDR Efflux Ratio
6a73.5LowHigh
6b10.2ModerateModerate
6r0.5HighLow

Table data indicates that compounds with difluoro substituents (like 6r) showed enhanced potency and selectivity compared to their counterparts lacking such modifications .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary animal studies have suggested favorable absorption profiles and metabolic stability due to the presence of fluorine atoms.

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